

Physicochemical properties of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

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Compound of Interest

Compound Name: 1-Benzyl-5-(hydroxymethyl)piperidin-2-one

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An In-depth Technical Guide to the Physicochemical Properties of **1-Benzyl-5-(hydroxymethyl)piperidin-2-one**

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **1-Benzyl-5-(hydroxymethyl)piperidin-2-one** (CAS No. 744212-68-8), a substituted δ -valerolactam of significant interest in medicinal chemistry and synthetic organic chemistry. The piperidine ring is a ubiquitous structural motif in numerous natural products and pharmaceutically active compounds, making its derivatives valuable scaffolds for drug discovery.[1][2] This document consolidates predicted and theoretical data, outlines robust analytical methodologies for characterization, and presents detailed experimental protocols for property determination. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior for its effective application in synthesis, screening, and formulation.

Chemical Identity and Molecular Structure

1-Benzyl-5-(hydroxymethyl)piperidin-2-one is a chiral molecule featuring a six-membered piperidin-2-one (δ -valerolactam) ring.[3] The core structure is N-substituted with a benzyl group and C-5 substituted with a hydroxymethyl group. These functional groups dictate its chemical reactivity, solubility, and potential for intermolecular interactions.

- IUPAC Name: **1-benzyl-5-(hydroxymethyl)piperidin-2-one**
- CAS Number: 744212-68-8[4][5]
- Molecular Formula: C₁₃H₁₇NO₂
- Molecular Weight: 219.28 g/mol

Caption: Molecular Structure of **1-Benzyl-5-(hydroxymethyl)piperidin-2-one**.

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The data presented below are derived from computational predictions, as extensive experimental data for this specific molecule is not widely published.

Property	Value	Source / Method	Justification and Scientific Insight
Boiling Point	422.3 ± 28.0 °C	Predicted[4]	The high boiling point is attributed to the molecule's high molecular weight and the presence of a polar lactam and a hydrogen-bond-donating hydroxyl group, which increase intermolecular forces.
Density	1.148 ± 0.06 g/cm ³	Predicted[4]	The density, greater than that of water, is consistent with a molecule containing multiple heteroatoms (N, O) and an aromatic ring within a compact structure.
Melting Point	Not reported	Literature Survey[6]	The solid-state properties are undetermined. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required for confirmation. The presence of both rigid (aromatic) and flexible (piperidine) components, along with hydrogen

bonding capability, suggests it will be a crystalline solid at room temperature.

This predicted value corresponds to the acidity of the primary alcohol (hydroxyl group). The lactam nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl, an amide resonance effect. The carbonyl oxygen is weakly basic.[7]

pKa

14.73 ± 0.10

Predicted[4]

LogP (Partition Coeff.)

Not reported

Theoretical

The LogP value, representing the ratio of concentrations in octanol and water, is a key indicator of lipophilicity.[8][9] The benzyl group contributes significantly to a positive LogP, indicating lipophilicity, while the hydroxymethyl and polar lactam functionalities increase hydrophilicity. The overall value is expected to be

moderately positive. Computational methods based on atomic or group contributions can provide a reliable estimate.^{[10][11][12]}

Aqueous Solubility

Not reported

Theoretical

Solubility will be a balance between the hydrophilic hydroxymethyl and lactam groups, which can hydrogen bond with water, and the large, hydrophobic benzyl group. It is expected to have limited solubility in water but good solubility in polar organic solvents like methanol, ethanol, and DMSO.

Synthesis and Purification

While a specific, published synthesis for **1-Benzyl-5-(hydroxymethyl)piperidin-2-one** is not readily available, a logical and efficient synthetic strategy can be proposed based on established methodologies for related piperidine derivatives.^{[2][13]} A highly plausible route involves the N-benylation of a pre-existing 5-(hydroxymethyl)piperidin-2-one precursor.

Caption: Proposed synthetic workflow for **1-Benzyl-5-(hydroxymethyl)piperidin-2-one**.

Causality in Experimental Choices:

- **Base Selection:** A non-nucleophilic base like potassium carbonate (K_2CO_3) or sodium hydride (NaH) is chosen to deprotonate the lactam nitrogen without competing in the subsequent nucleophilic substitution reaction with benzyl bromide.
- **Solvent Choice:** A polar aprotic solvent such as DMF or acetonitrile is ideal as it can dissolve the starting materials and effectively solvate the cation of the base, enhancing the nucleophilicity of the lactam anion.
- **Purification Method:** Column chromatography is the method of choice for separating the polar product from less polar starting materials (benzyl bromide) and non-polar impurities, owing to the product's hydroxyl and lactam groups.

Analytical and Spectroscopic Characterization

Unambiguous identification and purity assessment are achieved through a combination of modern spectroscopic techniques. Below are the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.

- 1H NMR:
 - **Aromatic Protons:** A multiplet integrating to 5 protons is expected in the δ 7.2-7.4 ppm range, characteristic of the monosubstituted benzene ring of the benzyl group.^[14]
 - **Benzyl CH_2 :** A singlet (or AB quartet if sterically hindered) integrating to 2 protons is anticipated around δ 4.5 ppm, deshielded by the adjacent nitrogen and aromatic ring.
 - **Piperidine Ring Protons:** A series of complex multiplets integrating to 7 protons would appear between δ 1.5-3.5 ppm. The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.
 - **Hydroxymethyl CH_2OH :** Protons of the CH_2 group will likely appear as a doublet of doublets or a multiplet around δ 3.5-3.8 ppm. The hydroxyl proton (OH) will present as a

broad singlet, the chemical shift of which is dependent on concentration and solvent.

- ^{13}C NMR:
 - Carbonyl Carbon ($\text{C}=\text{O}$): A signal is expected in the δ 170-175 ppm region, typical for a lactam carbonyl.[\[15\]](#)
 - Aromatic Carbons: Four signals are expected between δ 127-140 ppm; one quaternary carbon (ipso) and three CH carbons with different chemical environments.
 - Benzyl CH_2 : A signal around δ 50-55 ppm.
 - Piperidine Ring Carbons: Signals for the five ring carbons will appear in the aliphatic region (δ 20-60 ppm).
 - Hydroxymethyl CH_2OH : A signal around δ 60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups present in the molecule.

- O-H Stretch: A broad absorption band is expected in the region of $3200\text{-}3500\text{ cm}^{-1}$, characteristic of the hydroxyl group's hydrogen bonding.
- C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Strong absorption bands are expected in the $2850\text{-}2960\text{ cm}^{-1}$ region.
- C=O Stretch (Amide I): A very strong, sharp absorption band is characteristic for the lactam carbonyl group, expected around $1630\text{-}1680\text{ cm}^{-1}$. The six-membered ring structure results in minimal ring strain, placing the absorption in the typical range for secondary amides.[\[16\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

- Molecular Ion (M^+): For Electron Ionization (EI), a molecular ion peak would be observed at $m/z = 219$.

- **Key Fragmentation:** The most prominent fragment is expected at $m/z = 91$, corresponding to the stable tropylium cation ($[C_7H_7]^+$) formed from the loss of the benzyl group. Another significant fragmentation pathway would be the loss of the hydroxymethyl group ($\bullet CH_2OH$, 31 Da), leading to a fragment at $m/z = 188$.

X-ray Crystallography

While no public crystal structure exists for this specific compound, single-crystal X-ray diffraction would be the definitive method for confirming its solid-state structure, including the absolute stereochemistry and the conformation of the piperidine ring. For related piperidinone derivatives, the six-membered heterocycle typically adopts a stable chair conformation to minimize steric strain.^{[17][18]}

Experimental Protocols

The following protocols describe standardized, self-validating methods for determining key properties in a research setting.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is the gold-standard method for determining the thermodynamic solubility of a compound.^[8]

Objective: To determine the concentration of a saturated solution of the title compound in water at a specified temperature.

Methodology:

- **Preparation:** Add an excess amount of **1-Benzyl-5-(hydroxymethyl)piperidin-2-one** to a known volume of purified water (e.g., 10 mg in 5 mL) in a sealed glass vial.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker for 24-48 hours. This duration ensures that equilibrium between the solid and dissolved states is reached. The continued presence of undissolved solid is crucial for ensuring saturation.

- **Phase Separation:** Allow the suspension to stand undisturbed for at least 24 hours at the same constant temperature for the undissolved solid to sediment. Alternatively, centrifuge the sample to pellet the excess solid.
- **Sampling:** Carefully withdraw a precise aliquot from the clear supernatant.
- **Quantification:** Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- **Calculation:** Determine the original concentration in the saturated solution (e.g., in mg/mL or μM) by back-calculating from the dilution factor.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Protocol: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of a sample of the title compound and to separate it from potential impurities.

Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar to non-polar compounds.
- **Mobile Phase:** A gradient elution is recommended to ensure separation of impurities with a wide range of polarities.
 - **Solvent A:** Water with 0.1% Formic Acid (or Trifluoroacetic Acid). The acid is added to improve peak shape by protonating any basic sites and suppressing silanol interactions.
 - **Solvent B:** Acetonitrile with 0.1% Formic Acid.
- **Gradient Program:** Start with a high concentration of Solvent A (e.g., 95%) and linearly increase the concentration of Solvent B over 15-20 minutes.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm, where the benzyl group will strongly absorb.
- Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
- Analysis: Inject 5-10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

Conclusion

1-Benzyl-5-(hydroxymethyl)piperidin-2-one is a multifaceted molecule whose physicochemical properties are governed by the interplay of its benzyl, lactam, and hydroxymethyl moieties. While many of its core properties are currently based on theoretical predictions, this guide provides a robust framework for its empirical investigation. The outlined analytical methods and experimental protocols offer a clear path for researchers to validate these predictions and fully characterize the compound. A thorough understanding of its solubility, lipophilicity, and spectral signatures is paramount for its successful application in the design and synthesis of novel therapeutic agents.

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